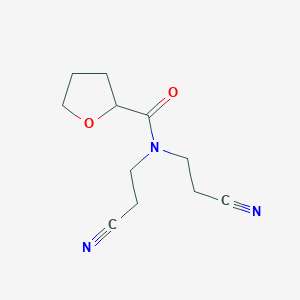![molecular formula C20H24N2O6S B4119582 N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4119582.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(1,3-Benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide involves multi-step chemical reactions, starting from basic aromatic amines and progressing through various sulfonamide formations. One approach starts with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine reacting with 4-methylbenzenesulfonyl chloride in aqueous Na2CO3, followed by reactions with substituted phenylacetamides to yield various sulfonamide derivatives (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using spectroscopic methods such as IR, 1H-NMR, and CHN analysis. These techniques confirm the presence of benzodioxane and acetamide moieties as well as the sulfonamide linkages crucial for biological activity.
Chemical Reactions and Properties
Chemical reactions involving these compounds include ring cleavage and subsequent functional group transformations, leading to various derivatives with potential biological activities. For example, the cleavage of N-acyl- and N-(acylsulfonyl)histamines with di-tert-butyl dicarbonate in aqueous acetonitrile results in the synthesis of compounds with amino and sulfonamido functionalities (Warshawsky et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group analysis, are crucial for predicting the compound's interactions with biological targets. The acidity constants (pKa) of related acetamide derivatives, for example, were determined via UV spectroscopic studies, indicating the compounds' protonation states under physiological conditions (Duran & Canbaz, 2013).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-3-14(2)22-29(24,25)17-7-5-16(6-8-17)26-12-20(23)21-11-15-4-9-18-19(10-15)28-13-27-18/h4-10,14,22H,3,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJFLHUKVZJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119506.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4119509.png)
![3-isopropyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4119517.png)
![5-(4-chlorophenyl)-3-methyl-1-[(2-methylphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4119529.png)
![ethyl 5-benzyl-2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4119539.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4119544.png)
![1-isobutyl-4-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4119550.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4119567.png)
![methyl 2-[6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]propanoate](/img/structure/B4119575.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119589.png)
![ethyl 2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119595.png)

![N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4119615.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-morpholinecarbothioamide](/img/structure/B4119621.png)